2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]-
Overview
Description
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
2,1,3-benzothiadiazole derivatives have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might interact with light-sensitive targets.
Mode of Action
It’s known that 2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . This suggests that the compound might interact with its targets through aromatic interactions.
Biochemical Pathways
It’s known that 2,1,3-benzothiadiazole derivatives are extensively used as building blocks in the design and synthesis of larger molecules and conductive polymers via suzuki-miyaura cross-coupling reactions . This suggests that the compound might affect pathways related to molecular synthesis and conductivity.
Pharmacokinetics
The compound’s boiling point is 2030 °C (3974 °F; 4761 K) and its melting point is 540 °C (1292 °F; 3271 K) . These properties might impact the compound’s bioavailability.
Result of Action
It’s known that 2,1,3-benzothiadiazole derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might induce luminescence in cells.
Action Environment
The compound’s melting and boiling points suggest that temperature might influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interactions between 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and apoptosis .
Molecular Mechanism
At the molecular level, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Additionally, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and alter the levels of metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- within the cell can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- typically involves the following steps:
Formation of the Benzothiadiazole Core: This is achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding 2,1,3-benzothiadiazole.
Functionalization: The benzothiadiazole core is then functionalized to introduce the carboxamide group and the piperidinylmethyl-thienyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Under reducing conditions, it can be converted back to its precursor compounds.
Substitution: It can undergo substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Medicinal Chemistry: This compound is explored for its potential therapeutic applications, including as an anticancer agent.
Material Science: It is used in the synthesis of luminescent materials and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
5-(Aryl)amino-1,2,3-triazole-linked 2,1,3-benzothiadiazole:
Uniqueness
2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is unique due to its specific functional groups, which enhance its applicability in various fields such as organic electronics and medicinal chemistry. Its combination of a benzothiadiazole core with a piperidinylmethyl-thienyl moiety provides distinct electronic and chemical properties .
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c23-18(14-3-4-16-17(10-14)21-25-20-16)19-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYXANFIMIEGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132003 | |
Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211268-47-1 | |
Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211268-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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